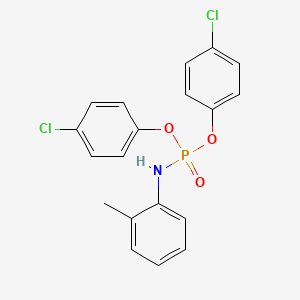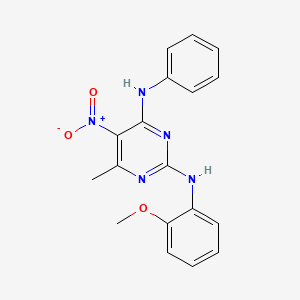![molecular formula C16H13Cl4NO2 B5226774 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)
3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide, also known as TCDD, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. TCDD is a highly toxic compound that has been linked to a range of health effects, including cancer, reproductive toxicity, and immune system dysfunction. Despite its toxicity, TCDD has been used in a variety of laboratory experiments due to its ability to selectively bind to the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide involves its binding to the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in the regulation of gene expression. Upon binding to the AhR, this compound induces a conformational change in the receptor that allows it to translocate to the nucleus, where it can bind to specific DNA sequences and regulate gene expression. This can lead to changes in cellular function, including alterations in metabolism, growth, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including alterations in gene expression, metabolism, and cellular signaling. These effects can have a range of consequences for cellular function, including changes in growth, differentiation, and apoptosis. This compound has also been linked to a range of health effects, including cancer, reproductive toxicity, and immune system dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide in laboratory experiments is its ability to selectively bind to the aryl hydrocarbon receptor (AhR), allowing researchers to study the effects of AhR activation on cellular function. However, this compound is also highly toxic and can have a range of adverse health effects, making it difficult to work with in laboratory settings. Additionally, the use of this compound in laboratory experiments requires careful handling and disposal procedures to prevent exposure to researchers and the environment.
Direcciones Futuras
There are a number of future directions for research on 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide and its effects on cellular function. One area of interest is the role of this compound in the regulation of gene expression and its effects on cellular signaling pathways. Another area of interest is the development of new compounds that can selectively target the AhR without the toxic effects of this compound. Finally, there is a need for further research on the health effects of this compound and its potential role in the development of cancer, reproductive toxicity, and immune system dysfunction.
Métodos De Síntesis
The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide involves the reaction of 2,4,5-trichlorophenol with 2-chlorophenol in the presence of potassium hydroxide and a palladium catalyst. The resulting product is then reacted with 3-methylbenzoyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide has been used in a variety of scientific research applications, including studies of gene expression, developmental biology, and toxicology. One of the primary applications of this compound has been in the study of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in the regulation of gene expression. This compound has been shown to selectively bind to the AhR, leading to changes in gene expression that can have a range of effects on cellular function.
Propiedades
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4NO2/c1-10-5-4-6-11(9-10)14(22)21-15(16(18,19)20)23-13-8-3-2-7-12(13)17/h2-9,15H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEWRTXSWMATQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
![(4-(2-chlorobenzyl)-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5226722.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5226734.png)
![methyl 4-(3-{[(ethylamino)(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5226739.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-3-pyrrolidinol](/img/structure/B5226763.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B5226768.png)


![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)nicotinamide](/img/structure/B5226796.png)
![methyl N-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-phenylalaninate](/img/structure/B5226797.png)
